N-(cyclopropylmethyl)-N'-(4-ethoxyphenyl)-N-propylthiourea
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Overview
Description
Synthesis Analysis
The synthesis of N-(cyclopropylmethyl)-N'-(4-ethoxyphenyl)-N-propylthiourea involves intricate chemical processes. A study by (Davies et al., 1996) discusses the rhodium-catalyzed decomposition of vinyldiazomethanes, a process that can be related to the synthesis of functionalized cyclopropanes, which are integral to the structure of N-(cyclopropylmethyl)-N'-(4-ethoxyphenyl)-N-propylthiourea.
Molecular Structure Analysis
The molecular structure of N-(cyclopropylmethyl)-N'-(4-ethoxyphenyl)-N-propylthiourea has been analyzed using various techniques like single crystal X-ray diffraction. (Su et al., 2006) and (Al-Abdullah et al., 2014) present studies on related compounds, highlighting the importance of hydrogen bonding and molecular geometry in thiourea derivatives.
Chemical Reactions and Properties
The reactivity of N-(cyclopropylmethyl)-N'-(4-ethoxyphenyl)-N-propylthiourea is determined by its functional groups. Studies like those by (Howson et al., 1988) and (Li et al., 1992) explore the reactivity of similar compounds, providing insights into potential chemical reactions involving thioureas.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, of N-(cyclopropylmethyl)-N'-(4-ethoxyphenyl)-N-propylthiourea, are crucial for its application in research. Research on similar compounds by (Xie et al., 2004) and (Thalluri et al., 2014) delve into these aspects, examining the stability and behavior of similar compounds under various conditions.
Chemical Properties Analysis
The chemical properties of N-(cyclopropylmethyl)-N'-(4-ethoxyphenyl)-N-propylthiourea, including its reactivity, interaction with other substances, and potential for chemical modification, are central to its use in research. Studies such as those by (Schmidhammer et al., 1989) and (Smith et al., 2013) offer valuable information on the chemical behavior of similar compounds.
properties
IUPAC Name |
1-(cyclopropylmethyl)-3-(4-ethoxyphenyl)-1-propylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2OS/c1-3-11-18(12-13-5-6-13)16(20)17-14-7-9-15(10-8-14)19-4-2/h7-10,13H,3-6,11-12H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWFIPHXAPOXJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)C(=S)NC2=CC=C(C=C2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethyl)-3-(4-ethoxyphenyl)-1-propylthiourea |
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